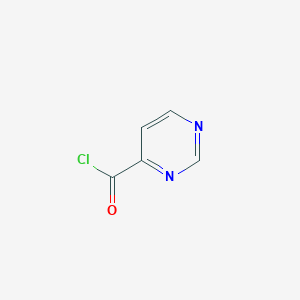

Pyrimidine-4-carbonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

Pyrimidine derivatives, including those related to pyrimidine-4-carbonyl chloride, can be synthesized through various methods. For instance, stannylation reactions and cross-couplings in pyrimidines have been explored, highlighting the functionalization at the 4-position of pyrimidines, which is essential for subsequent chemical transformations (Majeed et al., 1989). Moreover, the synthesis of pyrimidine chalcogen (S/Se/Te) derivatives by selective substitution at the C-2 position of 2,4-dichloropyrimidine showcases a novel class of compounds, underlining the versatility of pyrimidine derivatization (Bhasin et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those similar to pyrimidine-4-carbonyl chloride, has been studied using various spectroscopic techniques and X-ray crystallography. These studies provide insights into the electronic and geometric configurations that are crucial for understanding their reactivity and interaction with other molecules. For example, X-ray crystallography has been used to determine the structure of 4-chloro-2-(phenylselanyl) pyrimidine, shedding light on the spatial arrangement of atoms and functional groups (Bhasin et al., 2011).

Chemical Reactions and Properties

Pyrimidine-4-carbonyl chloride is involved in various chemical reactions, such as coupling reactions, which are pivotal for the synthesis of complex organic molecules. The Pd(II)-catalyzed cross-couplings using stannylated pyrimidines to form new carbon-carbon bonds exemplify the compound's reactivity and its role in synthetic chemistry (Majeed et al., 1989). Furthermore, the preparation of symmetrical and unsymmetrical pyrimidyl chalcogen compounds highlights the chemical versatility and functional group tolerance of pyrimidine derivatives (Bhasin et al., 2011).

Wissenschaftliche Forschungsanwendungen

-

Anti-inflammatory Applications

- Field : Pharmacology

- Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods : Numerous methods for the synthesis of pyrimidines are described . For example, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antimicrobial Applications

- Field : Microbiology

- Summary : Pyrimidines have been found to have antimicrobial effects .

- Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .

- Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .

-

Antiviral Applications

- Field : Virology

- Summary : Pyrimidines have been found to have antiviral effects . For instance, Stavudine, a pyrimidine derivative, is used as an anti-HIV agent .

- Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .

- Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .

-

Antibacterial Applications

- Field : Microbiology

- Summary : Pyrimidines have been found to have antibacterial effects . For example, Sulfamethiazine and Trimethoprim, both pyrimidine derivatives, are used in treatment against bacterial diseases .

- Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .

- Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .

-

Anticancer Applications

- Field : Oncology

- Summary : Pyrimidines have been found to have anticancer effects . For instance, several chemotherapeutic agents are pyrimidine analogs .

- Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .

- Results : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .

-

Material Science Applications

- Field : Material Science

- Summary : The wide-ranging applications of pyrimidines extend beyond biology and chemistry into the realm of material science . Pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .

- Methods : The synthesis of pyrimidines with substituted or decorated rings is only considered when the principal functionalization is included in the starting components and is involved in the cyclization or cyclocondensation processes .

- Results : Their versatility and structural flexibility make them excellent candidates for the synthesis of various organic compounds .

Safety And Hazards

Zukünftige Richtungen

Pyrimidines and their derivatives have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .

Eigenschaften

IUPAC Name |

pyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTUOKCYZDAJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593431 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-4-carbonyl chloride | |

CAS RN |

184951-32-4 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

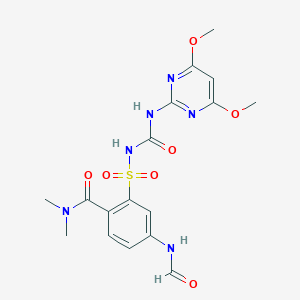

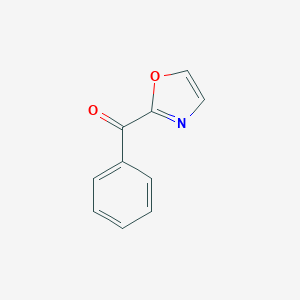

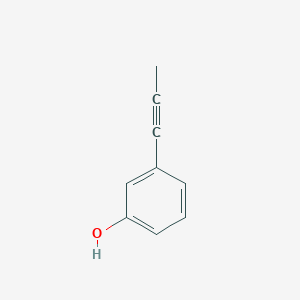

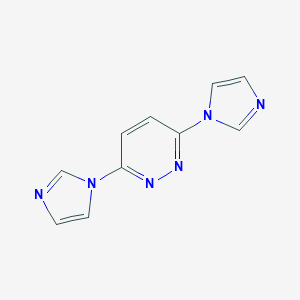

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)